molecular formula C31H32N2O13S B167902 Xylenol orange CAS No. 1611-35-4

Xylenol orange

Cat. No. B167902
CAS RN: 1611-35-4
M. Wt: 672.7 g/mol
InChI Key: ORZHVTYKPFFVMG-UHFFFAOYSA-N
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Description

Xylenol Orange is an organic reagent, most commonly used as a tetrasodium salt as an indicator for metal titrations . When used for metal titrations, it will appear red in the titrand and become yellow once it reaches its endpoint .


Synthesis Analysis

The synthesis of Xylenol Orange involves a mixture of Cresol Red, iminodiacetic acid, anhydrous sodium acetate, and acetic acid kept at 55°C. Aqueous 37% formaldehyde is added to this mixture. The mixture is kept at 55°C under stirring for 2.5 hours, then cooled in an ice bath and left overnight at room temperature .


Molecular Structure Analysis

The molecular formula of Xylenol Orange is C31H32N2O13S, and its molecular weight is 672.66 g/mol .


Chemical Reactions Analysis

Xylenol Orange is used as an indicator in metal titrations. It forms a complex with some metal ions like Co2+. As EDTA is added to this solution, the EDTA complexes the free Co2+. Just before the equivalence point, the free Co2+ is used up and the EDTA starts to remove cobalt ion from the indicator .


Physical And Chemical Properties Analysis

Xylenol Orange is a dark-brown powder. It has an absorbance peak at 583 nm . It is a fluorochrome acid dye with complexing and chelating properties that make it useful as an indicator in the spectrophotometric detection and assay of metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury .

Scientific Research Applications

1. Structural, Vibrational, Thermal and Luminescence Properties of TGS Crystals

  • Summary of Application: Xylenol Orange has been used to induce positive changes in the properties of Triglycine Sulphate (TGS) crystals. The dye inclusion pattern along preferred crystallographic planes were visible .
  • Methods of Application: Large single crystals of pure and Xylenol Orange-dyed TGS were grown by solution technique . Rietveld refinement was used to confirm monoclinic phase with space group P2 1 in XRD analyses .
  • Results: The thermal stability of dyed TGS crystal was increased. The grown crystals were highly transparent with the lower cut off at 230 and 228 nm for pure and dyed crystals, respectively . The characteristics luminescence properties, including hyperluminescence and additional luminescence nature in dyed crystal, were explained .

2. High-Throughput Screening of Lipoxygenase Activity

  • Summary of Application: Xylenol Orange has been used in the Ferrous-Oxidized Xylenol Orange (FOX) assay for screening Lipoxygenase (LOX) activity across a wide pH range with different Polyunsaturated Fatty Acids (PUFAs) .
  • Methods of Application: The concentration of perchloric acid in the Xylenol Orange reagent was adjusted to expand the linear detection range for hydroperoxides .
  • Results: The modified FOX assay exhibited a fivefold expansion in the linear detection range for hydroperoxides and accommodated samples with pH values ranging from 3 to 10 . The assay could quantify various hydroperoxide species, indicating its applicability in assessing LOX substrate preferences .

3. Vital Stain to Study Calcification in Bone Development

  • Summary of Application: Xylenol Orange has been used as a vital stain to study calcification in bone development, injury, and repair .

4. Photometric Reagent and Metal Indicator

  • Summary of Application: Xylenol Orange tetrasodium salt is used as a photometric reagent and a metal indicator .
  • Methods of Application: It is a versatile indicator for EDTA titrations in acidic range .

5. Fluorescent Histochemical Detection of Alkaline Phosphatase

  • Summary of Application: Xylenol Orange has been used in the fluorescent histochemical detection of alkaline phosphatase .

6. Study of MRI Parameters on Image Quality

  • Summary of Application: Xylenol Orange has been used in FBX (ferrous benzoic xylenol orange) gel preparation to study the effects of MRI (magnetic resonance imaging) parameters on image quality .

7. Screening Assay for Substrate Specificity of Para-Phenol Oxidases

  • Summary of Application: Xylenol Orange has been used in the development of a screening assay for the substrate specificity of para-phenol oxidases .
  • Methods of Application: The assay is based on the detection of hydrogen peroxide using the ferric-xylenol orange complex method . It was used to screen the activity of VAO and EUGO towards a set of twenty-four potential substrates .

8. Biocatalysts for Various Industrial Applications

  • Summary of Application: Xylenol Orange has been used in the study of Lipoxygenases (LOXs), which catalyze dioxygenation of polyunsaturated fatty acids (PUFAs) into fatty acid hydroperoxides (FAHPs) .
  • Results: LOXs have garnered interest as biocatalysts for various industrial applications . They can further transform FAHPs into a number of value-added compounds .

Safety And Hazards

Xylenol Orange should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

There are some aspects that should be studied in more detail in the future and would allow better use and interpretation of these assays, such as: the different ROS measured by each assay, the clinical value of the different spectrophotometric assays to evaluate ROS in serum .

properties

IUPAC Name

2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZHVTYKPFFVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061819
Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylenol orange

CAS RN

1611-35-4
Record name Xylenol Orange
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Record name Xylenol orange
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Record name Xylenol orange
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Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Record name Xylenol orange
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Record name XYLENOL ORANGE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30,700
Citations
BA Rahn, SM Perren - Stain Technology, 1971 - Taylor & Francis
… Intravital bone labeling by Xylenol orange is achieved by … of Xylenol orange is found exactly at the same site as that of tetracyclines, fluoresceins and Calcein blue. Xylenol orange is …
Number of citations: 214 www.tandfonline.com
M Hermes-Lima, WG Willmore, KB Storey - Free Radical Biology and …, 1995 - Elsevier
… 0.1 mM xylenol orange caused the formation of a broad Fe(III)xylenol orange complex absorbance peak at 560-580 nm with a corresponding decrease in the xylenol orange peak at …
Number of citations: 593 www.sciencedirect.com
C Gay, J Collins, JM Gebicki - Analytical biochemistry, 1999 - Elsevier
… mM H2SO4 for solutions of the xylenol orange, ferrous salt, and … of xylenol orange should be used in all cases where data are to be compared. The final concentrations of xylenol orange …
Number of citations: 465 www.sciencedirect.com
K Arab, JP Steghens - Analytical biochemistry, 2004 - Elsevier
Lipid hydroperoxides (LH) appear to be good candidates as initial biomarkers of oxidative stress. We describe an automated method to quantify it, based on a known principle: oxidation …
Number of citations: 212 www.sciencedirect.com
M Murakami, T Yoshino, S Harasawa - Talanta, 1967 - Elsevier
… mixture of Xylenol Orange (X0) and Semi-Xylenol Orange @X0) was chromatographed on a … physico-chemical properties of Xylenol Orange (X0) and Semi-Xylenol Orange (SXO) were …
Number of citations: 97 www.sciencedirect.com
M Véber, LJ Csányi - Journal of Electroanalytical Chemistry and Interfacial …, 1979 - Elsevier
In neutral medium the ring carbonyl group of xylenol orange is reduced in two one-electronsteps at a dropping mercury electrode. Step I is nearly reversible, but step II strongly …
Number of citations: 13 www.sciencedirect.com
C Gay, J Collins, JM Gebicki - Analytical Biochemistry, 1999 - Elsevier
… between ferric iron and xylenol orange has been used … :xylenol orange complex forms, and that its molar absorption coefficient is affected by the solvent, the source of the xylenol orange…
Number of citations: 110 www.sciencedirect.com
T Matsubara, Y Ichikawa, K Aramaki… - Solar energy materials and …, 2005 - Elsevier
… A molecule of xylenol orange occupied 1.48 nm 2 of the TiO 2 surface. The roughness factor … Adsorption of xylenol orange on TiO 2 was studied spectrophotometrically using a …
Number of citations: 11 www.sciencedirect.com
C Gay, JM Gebicki - Analytical biochemistry, 2000 - Elsevier
… complex between the ferric iron generated and xylenol orange has the advantages of ease of … In this, the amount of ferric iron generated by H2O2 and measured by the xylenol orange …
Number of citations: 413 www.sciencedirect.com
R Bou, R Codony, A Tres, EA Decker… - Analytical …, 2008 - academia.edu
… properties of HP, the ferrous oxidation– xylenol orange (FOX) method is of interest. Briefly, … ions which subsequently form a complex with xylenol orange (XO) that is determined through …
Number of citations: 215 www.academia.edu

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